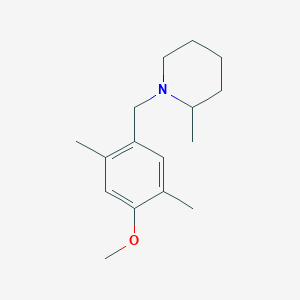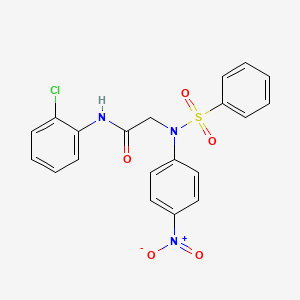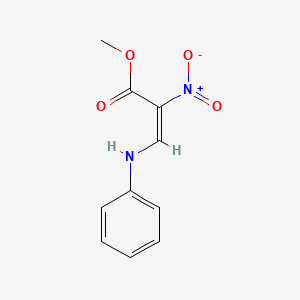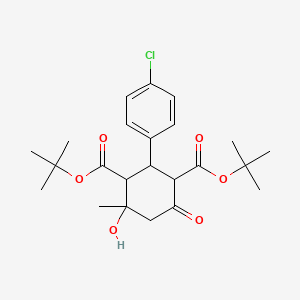
1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances known as designer drugs. MDPV is a potent psychostimulant that has been associated with a range of adverse effects, including addiction, psychosis, and death. The purpose of
Mécanisme D'action
1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to underlie the psychostimulant effects of 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine, including increased energy, euphoria, and heightened perception.
Biochemical and Physiological Effects:
1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine has been shown to increase heart rate, blood pressure, and body temperature in both animal models and humans. It also produces a range of behavioral effects, including hyperactivity, stereotypy, and aggression. Long-term use of 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine has been associated with adverse effects, including addiction, psychosis, and death.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine has several advantages as a tool for studying the neurochemistry of drug addiction. It is a potent psychostimulant that produces robust effects on behavior and neurochemistry, making it a useful tool for investigating the role of the dopamine and norepinephrine systems in drug addiction. However, 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine also has several limitations, including its potential for abuse and toxicity, which can make it difficult to conduct experiments in humans.
Orientations Futures
There are several future directions for research on 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine. One area of interest is the development of new treatments for addiction and other psychiatric disorders that target the dopamine and norepinephrine systems. Another area of interest is the investigation of the long-term effects of 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine on behavior and neurochemistry, including the potential for neurotoxicity and cognitive impairment. Additionally, researchers are exploring the use of 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine as a tool for studying the neurochemistry of drug addiction in animal models.
Méthodes De Synthèse
1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine is synthesized from piperonal, which is a precursor chemical that can be obtained from safrole, a compound found in sassafras oil. Piperonal is converted into 3,4-methylenedioxyphenyl-2-propanone (MDP2P) through a series of chemical reactions, including oxidation and reduction. MDP2P is then reacted with methylamine to produce 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine.
Applications De Recherche Scientifique
1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine has been the subject of numerous scientific studies, primarily due to its potential as a drug of abuse. Researchers have investigated the effects of 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine on behavior, cognition, and neurochemistry in both animal models and humans. 1-(4-methoxy-2,5-dimethylbenzyl)-2-methylpiperidine has also been used as a tool to study the role of the dopamine and norepinephrine systems in drug addiction.
Propriétés
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-10-16(18-4)13(2)9-15(12)11-17-8-6-5-7-14(17)3/h9-10,14H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOTWIYRYWECKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2,5-dimethylbenzyl)-2-methylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-ethylphenyl)sulfonyl]-N-(2-phenylethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5232050.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)



![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)
![N-[3-(mesityloxy)propyl]-1-butanamine](/img/structure/B5232093.png)


![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5232119.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5232126.png)
![4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5232130.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5232148.png)